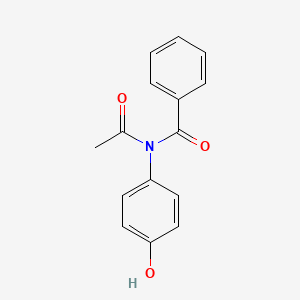
N-Acetyl-N-(4-hydroxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-N-(4-hydroxyphenyl)benzamide: is an organic compound with the molecular formula C₁₅H₁₃NO₃. It is a derivative of benzamide, characterized by the presence of an acetyl group and a hydroxyphenyl group. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing N-Acetyl-N-(4-hydroxyphenyl)benzamide involves the direct condensation of benzoic acid with 4-hydroxyaniline in the presence of an acetylating agent such as acetic anhydride. The reaction typically occurs under reflux conditions with a suitable solvent like toluene or xylene.
Catalytic Methods: Another approach involves the use of catalysts such as palladium complexes to facilitate the reaction between benzoic acid derivatives and 4-hydroxyaniline. This method can be performed under milder conditions and often results in higher yields.
Industrial Production Methods: Industrial production of this compound generally follows the direct condensation route due to its simplicity and cost-effectiveness. Large-scale synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions:
Oxidation: N-Acetyl-N-(4-hydroxyphenyl)benzamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form N-acetyl-N-(4-aminophenyl)benzamide using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-acetyl-N-(4-aminophenyl)benzamide.
Substitution: Halogenated benzamide derivatives.
科学研究应用
Chemistry: N-Acetyl-N-(4-hydroxyphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: this compound has potential applications in drug development. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用机制
The mechanism of action of N-Acetyl-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the acetyl group can participate in acetylation reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.
相似化合物的比较
N-Acetyl-N-(4-aminophenyl)benzamide: This compound is a reduction product of N-Acetyl-N-(4-hydroxyphenyl)benzamide and shares similar structural features.
N-Acetyl-N-(4-methoxyphenyl)benzamide: This derivative has a methoxy group instead of a hydroxy group, leading to different chemical properties and reactivity.
N-Acetyl-N-(4-chlorophenyl)benzamide: The presence of a chlorine atom introduces different electronic effects, affecting the compound’s reactivity and applications.
Uniqueness: this compound is unique due to the presence of the hydroxyphenyl group, which imparts specific reactivity and interaction capabilities. This makes it particularly valuable in research and industrial applications where such properties are desired.
属性
CAS 编号 |
85068-42-4 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
N-acetyl-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H13NO3/c1-11(17)16(13-7-9-14(18)10-8-13)15(19)12-5-3-2-4-6-12/h2-10,18H,1H3 |
InChI 键 |
DVBKBLSNTKQOIE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



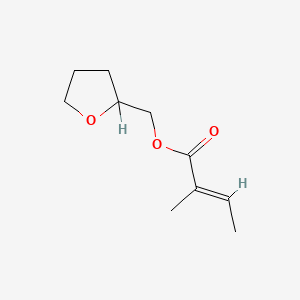
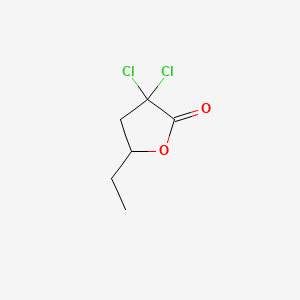

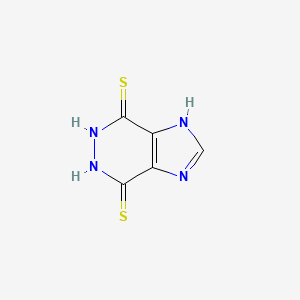
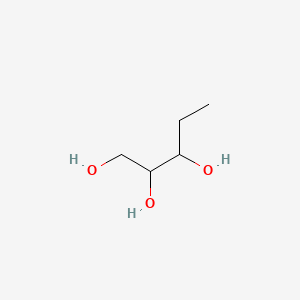
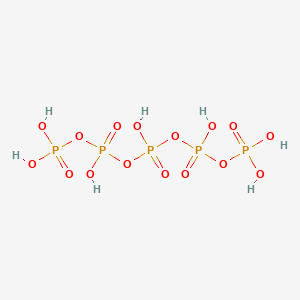
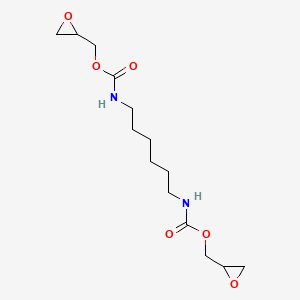
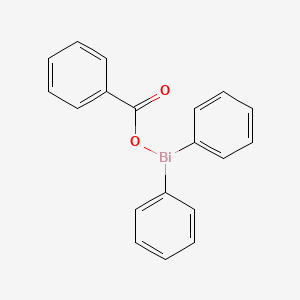

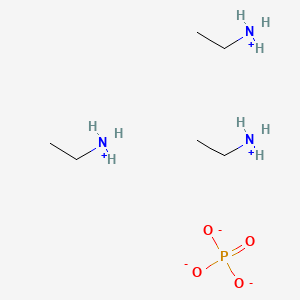
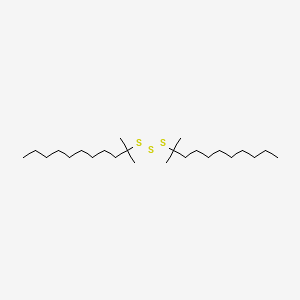
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)

